molecular formula C21H17BrN4O2 B5066288 3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No. B5066288
M. Wt: 437.3 g/mol
InChI Key: VCGRAZNCERSHLE-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that belongs to the class of benzotriazole derivatives. It has been extensively studied for its potential applications in the field of scientific research.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It is also thought to act as a zinc ion chelator, which can lead to a decrease in the activity of zinc-dependent enzymes. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase is believed to be due to its interaction with the active site of these enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce DNA damage and oxidative stress in cancer cells, which can lead to cell death. It has also been shown to disrupt the activity of zinc-dependent enzymes, which can affect various physiological processes in the body. Its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine and butyrylcholine, which are involved in the regulation of neurotransmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide in lab experiments is its potential as an anticancer agent. It has been shown to exhibit potent anticancer activity against various types of cancer cells. Another advantage is its ability to act as a fluorescent probe for the detection of zinc ions in biological systems. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research of 3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. One direction is to further investigate its anticancer activity and explore its potential use in combination with other anticancer agents. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, its potential as a fluorescent probe for the detection of other metal ions could be explored. Finally, the development of more water-soluble derivatives of this compound could expand its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of 3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves the reaction of 3-bromo-4-ethoxyaniline with 2-phenyl-2H-1,2,3-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

3-bromo-4-ethoxy-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been used in various scientific research studies. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. In addition, it has been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

3-bromo-4-ethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4O2/c1-2-28-20-11-8-14(12-17(20)22)21(27)23-15-9-10-18-19(13-15)25-26(24-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGRAZNCERSHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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